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Abstract

4-Phenylbutylamine, a primary amine with the chemical formula Cio0H1sN, is a molecule of
significant interest in medicinal chemistry and pharmacology.[1][2] It serves as a valuable
research chemical and a versatile building block in the synthesis of more complex organic
molecules.[1][3] This technical guide provides a comprehensive overview of the structure,
physicochemical properties, synthesis, and biological activity of 4-Phenylbutylamine, with a
particular focus on its role as a competitive inhibitor of monoamine oxidase A (MAO-A).[1][4]
Detailed experimental protocols for its synthesis and for assessing its biological activity are
provided, along with a thorough analysis of its spectroscopic data.

Chemical Structure and Properties

4-Phenylbutylamine consists of a phenyl group attached to a four-carbon alkyl chain
terminating in an amine group.[1][2]

Chemical Structure:

Table 1: Physicochemical and Spectroscopic Properties of 4-Phenylbutylamine
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Property Value Reference
Molecular Formula C1oH1sN [2][5]
Molecular Weight 149.23 g/mol [1][2]

CAS Number 13214-66-9 [41[5]
Appearance C.:olc')rless to light yellow clear 6]

liquid
Boiling Point 123-124 °C at 17 mm Hg [4]
Density 0.944 g/mL at 25 °C [4]

Refractive Index (n20/D)

1.519

[4]

pKa

10.66 + 0.10 (Predicted)

[4]

1H NMR (500 MHz, CDCls) &
(ppm)

7.26 (m, 5H, Ar-H), 2.69 (t, 2H,
-CHz-Ar), 2.60 (t, 2H, -CHz-
NHz), 1.63 (m, 4H, -CH2-CHz-)

[3]

13C NMR (Predicted) d (ppm)

~142 (Ar-C), ~128 (Ar-CH),
~126 (Ar-CH), ~42 (-CH2-NHz2),
~36 (-CH2-Ar), ~34 (-CH2-),
~29 (-CH2-)

IR (Vapor Phase) v (cm™?)

~3360 (N-H stretch), ~3020 (Ar
C-H stretch), ~2930, 2860
(Aliphatic C-H stretch), ~1600,
1495, 1450 (Ar C=C stretch)

[7]

Major Mass Spec Fragments
(m/z)

149 (M+), 132, 117, 105, 91,
77

Spectroscopic Analysis
'H NMR Spectroscopy

The *H NMR spectrum of 4-Phenylbutylamine in CDCls shows characteristic signals

corresponding to the aromatic and aliphatic protons. The aromatic protons appear as a

multiplet around 7.26 ppm. The two methylene groups adjacent to the phenyl group and the
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amine group appear as triplets at approximately 2.69 ppm and 2.60 ppm, respectively. The
remaining two methylene groups in the butyl chain appear as a multiplet around 1.63 ppm.

3C NMR Spectroscopy

The predicted 13C NMR spectrum exhibits signals for the aromatic carbons between 126-142
ppm. The carbon attached to the nitrogen atom is expected around 42 ppm, while the other
aliphatic carbons are predicted to appear in the 29-36 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Phenylbutylamine displays characteristic absorption bands. A broad
peak around 3360 cm~* corresponds to the N-H stretching vibration of the primary amine.
Aromatic C-H stretching vibrations are observed around 3020 cm~1, while aliphatic C-H
stretches appear at approximately 2930 cm~t and 2860 cm~1. The aromatic ring C=C
stretching vibrations are visible at around 1600, 1495, and 1450 cm~1.[8][9]

Mass Spectrometry

The mass spectrum of 4-Phenylbutylamine would show a molecular ion peak (M+) at m/z
149. Common fragmentation patterns for phenylalkylamines involve cleavage of the C-C bond
adjacent to the nitrogen atom (alpha-cleavage) and cleavage of the benzylic bond.[10] This
would lead to characteristic fragment ions.

Synthesis of 4-Phenylbutylamine

4-Phenylbutylamine can be synthesized via the reduction of 4-phenylbutyronitrile. A general
protocol using lithium aluminum hydride (LiAlHa4) is described below.

Experimental Protocol: Reduction of 4-
Phenylbutyronitrile

Materials:
 4-Phenylbutyronitrile

e Lithium aluminum hydride (LiAlHa4)
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Anhydrous diethyl ether

Anhydrous dioxane

Potassium carbonate

Water

Hydrochloric acid (for salt formation, optional)

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a
dropping funnel, and a nitrogen inlet, a suspension of LiAlH4 in anhydrous diethyl ether is
prepared under a nitrogen atmosphere.

A solution of 4-phenylbutyronitrile in anhydrous diethyl ether is added dropwise to the LiAlH4
suspension with stirring.

After the addition is complete, the reaction mixture is stirred at room temperature for a
specified time, followed by gentle reflux.

The reaction is then cooled in an ice bath and quenched by the sequential and careful
dropwise addition of water, followed by an aqueous solution of potassium carbonate.

The resulting precipitate is filtered off and washed with diethyl ether.

The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium
sulfate), and the solvent is removed under reduced pressure to yield crude 4-
Phenylbutylamine.

The crude product can be purified by distillation under reduced pressure.

Diagram 1: Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]
2. dev.spectrabase.com [dev.spectrabase.com]
3. hmdb.ca [hmdb.ca]

4. benchchem.com [benchchem.com]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b088947?utm_src=pdf-body-img
https://www.benchchem.com/product/b088947?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_Synthesis_of_4_4_Diphenylbutylamine_Hydrochloride.pdf
https://dev.spectrabase.com/spectrum/DwoYTmBoL9T
https://hmdb.ca/spectra/nmr_one_d/1823
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_NMR_Spectral_Analysis_of_4_4_Diphenylbutylamine_Hydrochloride.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 5. benchchem.com [benchchem.com]

e 6. benchchem.com [benchchem.com]

e 7. spectrabase.com [spectrabase.com]

e 8. cpha.tu.edu.iq [cpha.tu.edu.iq]

e 9. uanlch.vscht.cz [uanlch.vscht.cz]

e 10. chem.libretexts.org [chem.libretexts.org]
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at: [https://lwww.benchchem.com/product/b088947#4-phenylbutylamine-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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